molecular formula C13H10F2 B13276070 2-Fluoro-1-(3-fluorophenyl)-4-methylbenzene

2-Fluoro-1-(3-fluorophenyl)-4-methylbenzene

Cat. No.: B13276070
M. Wt: 204.21 g/mol
InChI Key: NYPVFQTWSMMFNF-UHFFFAOYSA-N
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Description

2-Fluoro-1-(3-fluorophenyl)-4-methylbenzene is an organic compound that belongs to the class of fluorobenzenes This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(3-fluorophenyl)-4-methylbenzene can be achieved through several methods. One common approach involves the reaction of 2-fluorotoluene with 3-fluorobenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base like potassium carbonate. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(3-fluorophenyl)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents such as alkyl halides or aryl halides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst such as palladium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted derivatives depending on the reagents used.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-1-(3-fluorophenyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-fluorophenyl)-4-methylbenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Fluoro-1-(3-fluorophenyl)-4-methylbenzene can be compared with other fluorinated benzene derivatives, such as:

    2-Fluorotoluene: Lacks the additional fluorine atom on the phenyl ring, resulting in different chemical and biological properties.

    3-Fluorotoluene: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.

    4-Fluorotoluene: Another positional isomer with distinct properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological characteristics that can be exploited in various fields.

Properties

Molecular Formula

C13H10F2

Molecular Weight

204.21 g/mol

IUPAC Name

2-fluoro-1-(3-fluorophenyl)-4-methylbenzene

InChI

InChI=1S/C13H10F2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(14)8-10/h2-8H,1H3

InChI Key

NYPVFQTWSMMFNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)F)F

Origin of Product

United States

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